1-Heptyl-3-methylimidazolium tetrafluoroborate, 99%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

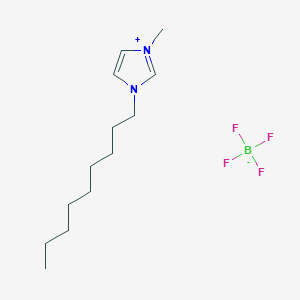

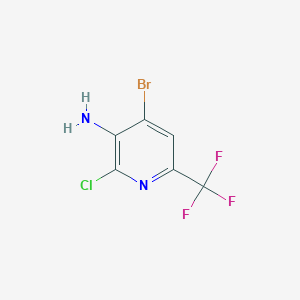

1-Heptyl-3-methylimidazolium tetrafluoroborate is a type of ionic liquid . It is part of a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . The compound is air and water stable .

Molecular Structure Analysis

The molecular formula of 1-Heptyl-3-methylimidazolium tetrafluoroborate is C11H21BF4N2 . The molecular weight is 268.10 . Detailed structural analysis or 3D structure information was not found in the search results.Physical And Chemical Properties Analysis

1-Heptyl-3-methylimidazolium tetrafluoroborate is a liquid at room temperature . The compound has a molecular weight of 268.10 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Separation Processes

1-Heptyl-3-methylimidazolium tetrafluoroborate has been identified as a useful agent in separation processes . The unique properties of this ionic liquid make it suitable for separating complex mixtures in a variety of contexts.

Electrolyte in Capillary Electrophoresis

Similar to other imidazolium-based ionic liquids, 1-Heptyl-3-methylimidazolium tetrafluoroborate can be used as a stable liquid electrolyte in capillary electrophoretic methods for resolving phenolic compounds present in grape seed extract .

Batteries and Photovoltaics

The compound has received attention for use in commercial applications such as batteries and photovoltaics . Its ionic nature and stability make it an excellent candidate for these energy-related applications.

Metal Deposition

In the field of materials science, 1-Heptyl-3-methylimidazolium tetrafluoroborate is used in metal deposition processes . The ionic liquid can serve as a medium in which metal ions are deposited onto a substrate.

Capacitors

The use of 1-Heptyl-3-methylimidazolium tetrafluoroborate in capacitors has been explored . The ionic liquid can enhance the performance of capacitors due to its unique electrochemical properties.

Enzymatic Resolution Medium

1-Heptyl-3-methylimidazolium tetrafluoroborate can be used as a reaction medium in the enzymatic resolution of homophenylalanine ester to form enantiomeric homophenylalanine .

Safety and Hazards

While specific safety and hazard information for 1-Heptyl-3-methylimidazolium tetrafluoroborate was not found in the search results, it’s important to handle all chemicals with care and follow appropriate safety protocols. For a similar compound, 1-Ethyl-3-methylimidazolium tetrafluoroborate, hazard statements include H302 - H411, indicating that it may be harmful if swallowed and may cause long-term adverse effects in the aquatic environment .

Mecanismo De Acción

Target of Action

1-Heptyl-3-methylimidazolium tetrafluoroborate is an ionic liquid They are often used as solvents and catalysts in various chemical reactions .

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium tetrafluoroborate is primarily through its properties as an ionic liquid. It can enhance the solubility of other compounds, increase reaction rates, and even alter the selectivity of certain reactions . The exact interactions with its targets can vary widely depending on the specific application.

Biochemical Pathways

As an ionic liquid, it is primarily used in industrial and synthetic chemistry applications rather than biological systems .

Result of Action

The molecular and cellular effects of 1-Heptyl-3-methylimidazolium tetrafluoroborate’s action are largely dependent on the specific chemical reactions it is involved in. As a solvent or catalyst, it can facilitate a wide range of chemical transformations .

Propiedades

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.BF4/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;2-1(3,4)5/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITNBCYUDKZQPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCN1C=C[N+](=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BF4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Heptyl-3-methylimidazolium tetrafluoroborate | |

CAS RN |

244193-51-9 |

Source

|

| Record name | 1H-Imidazolium, 3-heptyl-1-methyl-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.